molecular formula C25H24N4O3S B2520670 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115564-84-5

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2520670
CAS No.: 1115564-84-5
M. Wt: 460.55
InChI Key: APRWFYGLLCYBIC-UHFFFAOYSA-N
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Description

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified . The benzylcarbamoyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions, while the furan ring is attached via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide apart from these compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-18-10-11-22(32-18)16-28-24(31)20-8-5-9-21(14-20)29-13-12-26-25(29)33-17-23(30)27-15-19-6-3-2-4-7-19/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRWFYGLLCYBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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